4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Description
4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a pyridinecarbonitrile derivative featuring a 1,3-benzodioxole substituent at the 4-position. The benzodioxole moiety contributes to its lipophilicity and electronic properties, while the pyridinecarbonitrile core provides a rigid scaffold for molecular interactions.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-6-10-9(3-4-15-13(10)16)8-1-2-11-12(5-8)18-7-17-11/h1-5H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNFMLDJGFROGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C(=O)NC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901332124 | |
| Record name | 4-(1,3-benzodioxol-5-yl)-2-oxo-1H-pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679148 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860650-39-1 | |
| Record name | 4-(1,3-benzodioxol-5-yl)-2-oxo-1H-pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the condensation of 1,3-benzodioxole derivatives with pyridinecarbonitrile precursors. One common method includes the use of bis(2-chloroethyl) ether in the presence of sodium hydroxide at elevated temperatures (70–75°C) to form the intermediate 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile, which is then reduced using lithium tetrahydroaluminate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium tetrahydroaluminate, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules with potential biological activity.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound is compared below with structurally related pyridinecarbonitriles, focusing on substituents, molecular weight, melting points, and biological activities.
Structural and Electronic Comparisons
- Substituent Effects :
- Methoxy vs. Ethoxy Groups : Ethoxyphenyl derivatives (e.g., IIi, IIj) exhibit lower yields (40–60%) compared to methoxy analogs, likely due to steric hindrance during synthesis .
- Heterocyclic vs. Aromatic Substituents : Thiophene (IIg, IIh) introduces sulfur-based hydrogen bonding, while methoxyphenyl (IIf) relies on oxygen-mediated interactions .
- Fused vs.
Computational and QSAR Findings
- DFT studies () correlate lower LUMO energies with higher bioactivity in chlorophenyl derivatives (A4), suggesting easier electron acceptance in target interactions .
- Docking simulations show that substituents like –SH (in A4) and –OCH₃ (in A2) form hydrogen bonds with MCF-7 receptors, enhancing inhibitory effects .
Biological Activity
Overview
4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound characterized by a benzodioxole moiety fused with a pyridine ring. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer applications and as a building block for synthesizing other biologically active compounds.
The synthesis typically involves the condensation of 1,3-benzodioxole derivatives with pyridinecarbonitrile precursors. Common methods include using bis(2-chloroethyl) ether in the presence of sodium hydroxide at elevated temperatures (70–75°C) to form intermediates that can be further reduced to yield the target compound. The molecular formula is with a molecular weight of approximately 240.21 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer cell proliferation. It may inhibit specific enzymes, leading to cell cycle arrest and apoptosis in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways associated with cancer growth .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Induction of apoptosis |
| HepG2 (Liver) | 15.0 | Cell cycle arrest |
| MCF7 (Breast) | 10.0 | Inhibition of proliferation |
Comparative Analysis
When compared to similar compounds such as 1-(1,3-Benzodioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate , which also demonstrates antiproliferative activity, the unique structure of this compound confers distinct biological properties that make it a valuable candidate for further research.
Table 2: Comparison of Biological Activities
| Compound Name | Anticancer Activity | Unique Features |
|---|---|---|
| This compound | Significant | Benzodioxole and pyridine moieties |
| 1-(1,3-Benzodioxol-5-yl)-5,6-dimethoxy-indole | Moderate | Indole structure |
Case Studies
Several studies have focused on the biological activity of this compound:
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of various cancer cell lines and induced apoptosis through mitochondrial pathways .
- Mechanistic Insights : Another research article explored the molecular mechanisms by which this compound affects cell signaling pathways associated with cancer progression. The findings suggested that it alters gene expression profiles related to apoptosis and cell cycle regulation .
Q & A
Q. What are the standard synthetic routes for 4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, and how can reaction conditions be optimized?
The compound is typically synthesized via a multicomponent reaction involving a benzodioxol-containing acetophenone, an aldehyde, ethyl cyanoacetate, and ammonium acetate in ethanol under reflux. Key parameters include reflux duration (10–20 hours), stoichiometric ratios (e.g., 1:1:1 for acetophenone, aldehyde, and ethyl cyanoacetate), and post-reaction purification via crystallization from DMF/ethanol mixtures . Optimization may involve adjusting substituents on the aldehyde (e.g., methoxy, thiophenyl groups) to improve yields (40–70%) and purity .
Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of this compound?
- IR spectroscopy identifies functional groups: sharp peaks at ~2210–2212 cm⁻¹ confirm the presence of a nitrile (C≡N), while ~3340 cm⁻¹ corresponds to NH stretches in the dihydropyridinone ring .
- ¹H NMR in DMSO-d₆ reveals aromatic protons (δ 6.08–7.66 ppm), methoxy/ethoxy groups (δ 3.7–4.1 ppm), and NH protons (broad signals at δ ~10–12 ppm). Integration ratios and splitting patterns validate substituent positions .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
HT-29 colorectal cancer cells are commonly used, cultured in RPMI-1640 medium with 5% fetal bovine serum. Cell viability is assessed via Trypan blue exclusion, with >95% viability required before treatment. Dose-response studies (e.g., IC₅₀ determination) should use standardized protocols for reproducibility .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction reveals bond angles, torsional distortions, and intermolecular interactions. For example, the benzodioxol and pyridinone rings may exhibit torsional angles of ~24.3° and 61.4°, respectively, due to steric strain. Hydrogen-bonded dimers (N–H⋯O) stabilize the crystal lattice, as observed in related tetrahydrobenzoquinoline derivatives . Refinement using SHELXL (via SHELX suite) with riding hydrogen models and anisotropic displacement parameters ensures high-resolution structural accuracy .
Q. How do substituents on the aryl ring influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?
- Electron-donating groups (e.g., methoxy, ethoxy) on the aryl ring enhance solubility and may improve receptor binding.
- Heteroaromatic substituents (e.g., thiophene) increase π-π stacking potential, affecting potency.
SAR studies require synthesizing derivatives with systematic substituent variations (e.g., IIa–j in ), followed by in vitro assays (e.g., cytotoxicity, enzyme inhibition) and computational docking to identify key pharmacophores.
Q. How should researchers address discrepancies in reported melting points or yields across studies?
Discrepancies (e.g., melting points ranging from 274–314°C for similar derivatives ) may arise from:
- Polymorphism : Different crystal packing modes.
- Purification methods : Variations in solvent ratios (DMF/ethanol) or recrystallization temperatures.
- Moisture content : Hygroscopic intermediates affecting yield calculations.
Validate results via differential scanning calorimetry (DSC) and repeat syntheses under controlled humidity .
Q. What strategies are recommended for refining X-ray data of low-quality crystals or twinned structures?
For twinned data, use SHELXL’s TWIN/BASF commands to model twin domains. For low-resolution data (<1.0 Å), apply restraints on bond lengths/angles and utilize high-performance computing for iterative refinement. Validate models with R-factor convergence (R1 < 0.05) and residual density maps .
Methodological Considerations
Q. How can researchers ensure reproducibility in biological assays involving this compound?
- Standardize cell culture conditions (e.g., passage number, serum lot, CO₂ levels).
- Pre-treat compounds with DMSO (≤0.1% final concentration) to avoid solvent toxicity.
- Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays across multiple replicates .
Q. What computational tools are effective for predicting physicochemical properties or docking interactions?
- LogP and solubility : Use ChemAxon or ACD/Labs for property prediction.
- Docking : AutoDock Vina or Schrödinger Suite for binding mode analysis, leveraging crystal structures of target proteins (e.g., kinases) .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the anticancer activity of structurally similar derivatives?
- Assay variability : Compare cell lines (e.g., HT-29 vs. MCF-7), exposure times (24 vs. 48 hours), and endpoint metrics (viability vs. apoptosis).
- Chemical purity : Verify via HPLC (≥95% purity) and characterize by high-resolution mass spectrometry (HRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
